Glucocorticoid receptor binding affinity of Mometasone
Glucocorticoid receptor binding affinity of Mometasone
An In-depth Technical Guide to the Glucocorticoid Receptor Binding Affinity of Mometasone
Introduction
Mometasone furoate (MF) is a potent synthetic glucocorticoid utilized in the treatment of various inflammatory conditions, including asthma, allergic rhinitis, and dermatological disorders.[1] Its therapeutic efficacy is intrinsically linked to its high binding affinity for the glucocorticoid receptor (GR), a ligand-activated transcription factor that plays a pivotal role in modulating the inflammatory response.[2][3] This technical guide provides a comprehensive overview of the glucocorticoid receptor binding affinity of Mometasone, intended for researchers, scientists, and professionals in drug development. The document details quantitative binding data, experimental methodologies for its determination, and the associated molecular signaling pathways.
Quantitative Analysis of Receptor Binding Affinity
The binding affinity of a glucocorticoid for its receptor is a primary determinant of its potency. Mometasone furoate is distinguished by its exceptionally high affinity for the human glucocorticoid receptor, surpassing that of many other corticosteroids, including the reference glucocorticoid, dexamethasone (B1670325).[4][5]
Relative Binding Affinity Data
The relative binding affinity (RBA) of Mometasone furoate and other corticosteroids is typically determined through competitive binding assays, with dexamethasone serving as the standard reference (RBA = 100). Mometasone furoate consistently demonstrates one of the highest reported RBAs among clinically used glucocorticoids.[6]
| Compound | Relative Binding Affinity (RBA) vs. Dexamethasone=100 | Reference(s) |
| Mometasone Furoate (MF) | 2244 ± 142 | [6][7] |
| Mometasone Furoate (MF) | ~2200 | [1][8] |
| Fluticasone (B1203827) Furoate (FF) | 2989 ± 135 | [6] |
| Fluticasone Propionate (FP) | 1775 ± 130 | [6] |
| Fluticasone Propionate (FP) | ~1800 | [1][8] |
| Budesonide (BUD) | 855 | [6] |
| Triamcinolone Acetonide (TA) | Lower than MF, FP, and BUD | [4] |
Binding Affinity of Mometasone Metabolites
The metabolites of Mometasone furoate also retain significant, albeit lower, affinity for the glucocorticoid receptor. This contributes to the overall pharmacological profile of the drug.
| Compound | Relative Binding Affinity (RBA) vs. Dexamethasone=100 | Reference(s) |
| 6β-hydroxy Mometasone Furoate | 206 ± 15 | [1][9] |
| 9,11-epoxy Mometasone Furoate | 220 ± 22 | [1][9] |
| Mometasone (hydrolyzed ester) | ~800 | [1] |
Experimental Protocols for Determining Binding Affinity
The quantification of glucocorticoid receptor binding affinity is predominantly achieved through competitive binding assays. These assays measure the ability of an unlabeled steroid, such as Mometasone furoate, to compete with a labeled ligand for binding to the GR.
Radioligand Binding Assay
This classic method relies on the use of a radiolabeled glucocorticoid to quantify receptor binding.
Principle: Unlabeled test compounds compete with a constant amount of a high-affinity radiolabeled glucocorticoid (e.g., [³H]dexamethasone) for a limited number of glucocorticoid receptors in a cytosolic preparation. The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀) is determined, from which the relative binding affinity can be calculated.
Detailed Methodology:
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Receptor Preparation: Cytosolic fractions containing the glucocorticoid receptor are prepared from appropriate tissues (e.g., human lung, rat skin) or cultured cells.[10][11]
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Incubation: A constant concentration of the radiolabeled ligand (e.g., [³H]dexamethasone) is incubated with the receptor preparation in the presence of increasing concentrations of the unlabeled competitor steroid (e.g., Mometasone furoate).
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Separation: After reaching equilibrium, the bound radioligand is separated from the unbound radioligand. This is commonly achieved by adsorption of the unbound ligand to dextran-coated charcoal, followed by centrifugation.
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Quantification: The radioactivity in the supernatant, which represents the receptor-bound ligand, is measured using liquid scintillation counting.[12]
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Data Analysis: A competition curve is generated by plotting the percentage of specific binding against the logarithm of the competitor concentration. The IC₅₀ value is determined from this curve and used to calculate the RBA relative to a standard (dexamethasone).
Fluorescence Polarization (FP) Competition Assay
This is a non-radioactive, homogeneous assay format that has gained popularity for its simplicity and high-throughput capabilities.
Principle: The assay uses a small fluorescently labeled glucocorticoid ligand (fluoromone).[13] When the fluoromone is unbound, it tumbles rapidly in solution, resulting in low fluorescence polarization. When bound to the much larger glucocorticoid receptor, its rotation slows significantly, leading to a high fluorescence polarization value. A test compound that competes for the binding site will displace the fluoromone, causing a decrease in polarization.[13]
Detailed Methodology:
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Reagent Preparation: A reaction mixture is prepared containing the human glucocorticoid receptor protein, a fluorescent glucocorticoid ligand (e.g., Fluormone™ GS Red), and assay buffer.[13]
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Competition Reaction: Serial dilutions of the test compound (e.g., Mometasone furoate) are added to a multi-well plate. The GR/fluoromone mixture is then added to each well.[13]
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Incubation: The plate is incubated at a controlled temperature (e.g., room temperature or 4°C) for a specified period (e.g., 2-4 hours) to allow the binding reaction to reach equilibrium.[13]
-
Measurement: The fluorescence polarization of each well is measured using a plate reader equipped with appropriate filters.
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Data Analysis: The shift in polarization values is used to generate a dose-response curve. The IC₅₀ value, representing the concentration of the test compound that results in a half-maximal shift in polarization, is calculated to determine the relative affinity for the GR.[13][14]
Glucocorticoid Receptor Signaling Pathway
The high binding affinity of Mometasone furoate is the initiating event in a cascade of molecular interactions that ultimately modulate gene expression and suppress inflammation.
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Cellular Entry and Receptor Binding: As a lipophilic molecule, Mometasone furoate readily diffuses across the cell membrane into the cytoplasm.[15] There, it binds to the ligand-binding domain of the glucocorticoid receptor, which exists in an inactive state within a multiprotein complex that includes heat shock protein 90 (hsp90).[16][17]
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Receptor Activation and Nuclear Translocation: The binding of Mometasone furoate induces a conformational change in the GR, causing the dissociation of hsp90 and other chaperone proteins.[5][17] This unmasks the nuclear localization signals on the GR.
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Dimerization and DNA Binding: The activated ligand-receptor complex then translocates into the nucleus.[5][15] Inside the nucleus, GR molecules typically form homodimers, which then bind to specific DNA sequences known as Glucocorticoid Response Elements (GREs) located in the promoter regions of target genes.[15][16]
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Modulation of Gene Transcription:
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Transactivation: The GR dimer can recruit coactivator proteins to the GRE, leading to an increase in the transcription of genes that encode anti-inflammatory proteins. A key example is the upregulation of lipocortin-1 (also known as annexin (B1180172) A1), which inhibits phospholipase A2, thereby blocking the production of inflammatory mediators like prostaglandins (B1171923) and leukotrienes.[16]
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Transrepression: The activated GR monomer can also suppress inflammation by physically interacting with and inhibiting other transcription factors, such as Nuclear Factor-kappa B (NF-κB) and Activator Protein-1 (AP-1).[2][5][17] This prevents the transcription of pro-inflammatory genes, including those for cytokines, chemokines, and adhesion molecules.[16]
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Conclusion
Mometasone furoate's high binding affinity for the glucocorticoid receptor is a cornerstone of its potent anti-inflammatory activity. This affinity, which is significantly greater than that of many other corticosteroids, ensures efficient receptor engagement and subsequent modulation of gene expression.[4][8] The robust and well-characterized experimental protocols, such as radioligand and fluorescence polarization assays, provide reliable means to quantify this critical pharmacological parameter. A thorough understanding of Mometasone's receptor binding characteristics and the downstream signaling events is essential for the rational design and development of advanced glucocorticoid therapies.
References
- 1. Significant receptor affinities of metabolites and a degradation product of mometasone furoate - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Structural Analysis of the Glucocorticoid Receptor Ligand-Binding Domain in Complex with Triamcinolone Acetonide and a Fragment of the Atypical Coregulator, Small Heterodimer Partner - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Corticosteroid - Wikipedia [en.wikipedia.org]
- 4. In vitro glucocorticoid receptor binding and transcriptional activation by topically active glucocorticoids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Mometasone Furoate | C27H30Cl2O6 | CID 441336 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Human receptor kinetics and lung tissue retention of the enhanced-affinity glucocorticoid fluticasone furoate - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Human receptor kinetics, tissue binding affinity, and stability of mometasone furoate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Significant receptor affinities of metabolites and a degradation product of mometasone furoate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Binding affinities of mometasone furoate and related compounds including its metabolites for the glucocorticoid receptor of rat skin tissue - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Glucocorticoids: binding affinity and lipophilicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. The Ligand Binding Domain Controls Glucocorticoid Receptor Dynamics Independent of Ligand Release - PMC [pmc.ncbi.nlm.nih.gov]
- 13. tools.thermofisher.com [tools.thermofisher.com]
- 14. academic.oup.com [academic.oup.com]
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